2-(4-chlorophenoxy)-N-(4-fluorophenyl)-2-methylpropanamide
2-(4-chlorophenoxy)-N-(4-fluorophenyl)-2-methylpropanamide
Brand Name:
Vulcanchem
CAS No.:
61887-25-0
VCID:
VC21310772
InChI:
InChI=1S/C16H15ClFNO2/c1-16(2,21-14-9-3-11(17)4-10-14)15(20)19-13-7-5-12(18)6-8-13/h3-10H,1-2H3,(H,19,20)
SMILES:
CC(C)(C(=O)NC1=CC=C(C=C1)F)OC2=CC=C(C=C2)Cl
Molecular Formula:
C16H15ClFNO2
Molecular Weight:
307.74 g/mol
2-(4-chlorophenoxy)-N-(4-fluorophenyl)-2-methylpropanamide
CAS No.: 61887-25-0
Cat. No.: VC21310772
Molecular Formula: C16H15ClFNO2
Molecular Weight: 307.74 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 61887-25-0 |
|---|---|
| Molecular Formula | C16H15ClFNO2 |
| Molecular Weight | 307.74 g/mol |
| IUPAC Name | 2-(4-chlorophenoxy)-N-(4-fluorophenyl)-2-methylpropanamide |
| Standard InChI | InChI=1S/C16H15ClFNO2/c1-16(2,21-14-9-3-11(17)4-10-14)15(20)19-13-7-5-12(18)6-8-13/h3-10H,1-2H3,(H,19,20) |
| Standard InChI Key | YTUPAFOLDBNMLH-UHFFFAOYSA-N |
| SMILES | CC(C)(C(=O)NC1=CC=C(C=C1)F)OC2=CC=C(C=C2)Cl |
| Canonical SMILES | CC(C)(C(=O)NC1=CC=C(C=C1)F)OC2=CC=C(C=C2)Cl |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator